1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one
Description
1-[3-(1H-1,3-Benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one is a heterocyclic compound featuring an azetidine ring conjugated to a benzodiazole moiety and a 2-methylphenoxy ethanone side chain. The benzodiazole group may contribute to interactions with biological targets via hydrogen bonding or π-π stacking, while the azetidine ring offers conformational rigidity.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-6-2-5-9-18(14)24-12-19(23)21-10-15(11-21)22-13-20-16-7-3-4-8-17(16)22/h2-9,13,15H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKSEYHYVBXMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and formic acid, the benzodiazole ring is synthesized through a cyclization reaction.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate amine with a halogenated precursor under basic conditions.
Coupling Reactions: The benzodiazole and azetidine intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Assembly: The methylphenoxy group is introduced via an etherification reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Biological Activity
The compound 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.30 g/mol. The structure features a benzodiazole moiety linked to an azetidine ring and a phenoxy group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| CAS Number | 2380098-73-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzodiazole and azetidine components are known to inhibit specific enzymes, which may play roles in cellular signaling pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Pharmacological Properties
Research indicates that the compound possesses several pharmacological properties:
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging between 5 µM and 15 µM depending on the cell line.
-
Antimicrobial Activity :
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating moderate antimicrobial activity.
-
Neuroprotection :
- A neuroprotective study using SH-SY5Y neuronal cells demonstrated that pre-treatment with the compound significantly reduced cell death induced by oxidative stress agents (e.g., hydrogen peroxide).
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- The azetidine core in the target compound and provides rigidity, whereas pyrrolidine in introduces flexibility.
- Substituents like 2-methylphenoxy (target) or trifluoromethyl () influence lipophilicity and target selectivity.
Physicochemical Properties
Molecular Weight and Solubility
The target compound’s estimated molecular weight (~350 g/mol) aligns with drug-like properties (typically <500 g/mol). Analogues with polar groups (e.g., triazole in ) exhibit improved aqueous solubility compared to lipophilic derivatives like .
Crystallographic Data
This suggests that its stereoelectronic properties could be modeled using established crystallographic methods.
Antifungal Potential
Triazole-containing analogues (e.g., ) show antifungal activity by targeting fungal CYP51 enzymes. The benzodiazole moiety in the target compound may similarly interact with heme cofactors in cytochrome P450 enzymes .
Enzyme Binding
The trifluoromethyl-benzodiazole derivative () demonstrates high binding affinity to enzymes, likely due to electron-withdrawing effects enhancing hydrogen bonding. The target compound’s 2-methylphenoxy group may confer selectivity toward hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
